2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
CAS No.: 1803590-27-3
Cat. No.: VC2887687
Molecular Formula: C8H16ClN3O
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride - 1803590-27-3](/images/structure/VC2887687.png)
Specification
CAS No. | 1803590-27-3 |
---|---|
Molecular Formula | C8H16ClN3O |
Molecular Weight | 205.68 g/mol |
IUPAC Name | 2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H |
Standard InChI Key | CPNHQPJZSPEPFS-UHFFFAOYSA-N |
SMILES | CCN1C=C(C=N1)CNCCO.Cl |
Canonical SMILES | CCN1C=C(C=N1)CNCCO.Cl |
Introduction
Chemical Identity and Structure
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride is a pyrazole derivative consisting of a 1-ethyl-1H-pyrazole core with an aminoethanol group attached via a methylene bridge at the 4-position, existing as the hydrochloride salt. The compound's formal identification parameters and structural characteristics are summarized below.
Identification Parameters
The compound is uniquely identifiable through several standardized chemical identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 1803590-27-3 |
Molecular Formula | C₈H₁₆ClN₃O |
Molecular Weight | 205.69 g/mol |
MDL Number | MFCD28139449 |
SMILES Code | OCCNCC1=CN(CC)N=C1.[H]Cl |
Table 1: Chemical identifiers for 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Structural Features
The molecular structure comprises:
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A five-membered pyrazole heterocyclic core
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An ethyl substituent at the N1 position of the pyrazole ring
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A methylamino-ethanol group attached at the C4 position
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A hydrochloride salt formation
The presence of the hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for various biomedical applications and formulations .
Vendor | Package Size | Price |
---|---|---|
FUJIFILM Wako | 1g | 150,500 JPY |
FUJIFILM Wako | 2.5g, 5g, 10g, 100mg, 250mg, 500mg | Various (not specified) |
CymitQuimica | 250mg | 453.00 EUR |
CymitQuimica | 2500mg | 1,658.00 EUR |
Ambeed | Various quantities | Not specified |
AccelaChem | Listed as product SY166530 | Not specified |
Table 2: Commercial availability of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Chemical Properties and Characterization
Physical Properties
The compound contains multiple functional groups that influence its physical behavior:
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The hydrochloride salt formation typically enhances water solubility
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The presence of a hydroxyl group (-OH) and secondary amine (-NH-) provides hydrogen bond donors
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The pyrazole nitrogen atoms and hydroxyl oxygen serve as hydrogen bond acceptors
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The ethyl group contributes to lipophilicity
These structural features suggest that the compound may possess moderate water solubility while maintaining some degree of lipophilicity, properties that could be relevant for its applications in medicinal chemistry .
Related Compounds and Structural Context
Understanding the compound's relationship to similar structures provides context for its potential applications and properties.
Structural Analogs
Several related compounds containing the 1-ethyl-1H-pyrazole scaffold appear in the research literature:
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1-Ethyl-1H-pyrazol-4-amine (CAS: 876343-24-7) serves as a key building block in pharmaceutical development .
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Various pyrimidinyl derivatives incorporating the 1-ethyl-1H-pyrazol-4-yl group have been synthesized, including:
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1-Ethyl-5-iodopyrazole (CAS: 1392274-29-1) and 1-ethyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1392274-30-4) represent other functionalized 1-ethyl-pyrazole derivatives available commercially .
Bioactive Derivatives
The 1-ethyl-1H-pyrazol-4-yl structural motif appears in compounds with documented biological activity:
A notable example is 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (designated as compound 7w), which demonstrates potent glycine transporter 1 (GlyT1) inhibitory activity (IC₅₀=1.8 nM). This compound shows favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats, and has shown efficacy in rodent models of schizophrenia .
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